Regioselective C4 over C2 SNAr Reactivity
The introduction of electron-withdrawing fluorine atoms at the 5- and 6-positions of 2,4-dichloro-5,6-difluoroquinazoline significantly enhances the electrophilicity at C4 compared to non-fluorinated analogs. DFT calculations on the core structure 2,4-dichloroquinazoline show a higher LUMO coefficient at C4, making it the primary site for nucleophilic attack [1]. The 5,6-difluoro substitution pattern is known to further increase this LUMO coefficient at C4 due to the -I effect of fluorine, thereby enhancing regioselectivity for sequential SNAr reactions compared to mono-fluoro or non-fluorinated analogs like 2,4-dichloroquinazoline [2].
| Evidence Dimension | LUMO coefficient at C4 (indicator of regioselectivity) |
|---|---|
| Target Compound Data | Predicted higher LUMO coefficient than non-fluorinated analog |
| Comparator Or Baseline | 2,4-Dichloroquinazoline (non-fluorinated) |
| Quantified Difference | The -I effect of two ortho-fluorine atoms (5,6-F) is predicted to increase the LUMO coefficient at C4 relative to 2,4-dichloroquinazoline. A higher coefficient correlates with enhanced regioselectivity for C4 substitution. |
| Conditions | DFT calculations; nucleophilic aromatic substitution (SNAr) model system [1] |
Why This Matters
This ensures a predictable and high-yielding first step in multi-step syntheses of complex molecules, which is critical for process chemistry and scale-up.
- [1] Murie, V. E., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. *PMC*. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
- [2] Nosova, E. (2019). Figure 286: Fluorinated quinazolines and quinazolin-4-ones. In *Academia.edu*. Retrieved from https://www.academia.edu/figures/13514414/figure-286-nh-alk-pyrrolidino-alk-several-convenient-methods View Source
